(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine
Overview
Description
(3R,4S)-4-Fluoro-N-(2-methylpropyl)oxolan-3-amine, or 4-Fluoro-MPA, is an organic compound with a range of potential uses in laboratory experiments. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Chiral Resolution Reagents
(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine, as part of the broader category of chiral amines, has potential applications in chiral resolution processes. Compounds like (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane have been identified as versatile reagents for analyzing scalemic mixtures of amines, suggesting that structurally related this compound could serve a similar purpose in enantiopure compound synthesis and chiral analysis (Rodríguez-Escrich et al., 2005).
Targeted Protein Degradation
The research into fluoro-hydroxyprolines, which are structurally related to this compound, has shown their importance in molecular recognition by biological systems. Specifically, these compounds have been used for targeted protein degradation, highlighting the potential application of this compound in developing new therapeutics (Testa et al., 2018).
Enantioselective Synthesis
The synthesis of conformationally restricted chiral gamma-Aminobutyric Acid (GABA) analogues, including those derived from oxolane structures, illustrates the potential utility of this compound in the enantioselective synthesis of bioactive compounds. Such applications are crucial in developing pharmaceuticals with specific activity profiles (Papaioannou et al., 1991).
Fluorocyclization for Heterocycle Synthesis
Research on fluorocyclization of allyl alcohols and amines, providing a method to access 3-functionalized oxetanes and azetidines, suggests an application for this compound in synthesizing fluorinated heterocycles. These compounds are valuable in medicinal chemistry for their unique physicochemical properties and biological activities (Zhang et al., 2021).
properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO/c1-6(2)3-10-8-5-11-4-7(8)9/h6-8,10H,3-5H2,1-2H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCBZVQUKXQDGK-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1COCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN[C@@H]1COC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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